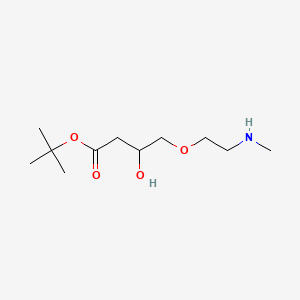

MeNH-PEG2-CH2COOtBu

Description

MeNH-PEG2-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEGylated molecule, meaning it has been modified with polyethylene glycol to enhance its properties. This compound is often used in various scientific and industrial applications due to its unique chemical structure and properties.

Properties

Molecular Formula |

C11H23NO4 |

|---|---|

Molecular Weight |

233.30 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-4-[2-(methylamino)ethoxy]butanoate |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)7-9(13)8-15-6-5-12-4/h9,12-13H,5-8H2,1-4H3 |

InChI Key |

ODLUNLNQTHTSKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(COCCNC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeNH-PEG2-CH2COOtBu typically involves the reaction of a PEG derivative with a tert-butyl ester. The process begins with the activation of the PEG derivative, followed by the introduction of the tert-butyl ester group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product. The use of advanced equipment and technology ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

MeNH-PEG2-CH2COOtBu undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified PEG derivatives with different functional groups and properties.

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of MeNH-PEG2-CH2COOtBu is in drug delivery systems. The PEG component provides hydrophilicity, which improves the solubility and stability of therapeutic agents. This is particularly beneficial in the formulation of peptide-based drugs, where PEGylation can reduce immunogenicity and enhance pharmacokinetics by prolonging circulation time in the bloodstream. The t-butyl ester group can be hydrolyzed to release the active drug in a controlled manner, making it an effective prodrug strategy for targeted therapy.

Bioconjugation

This compound serves as an important tool in bioconjugation processes. Its functional groups allow for the attachment of various biomolecules, such as proteins or antibodies, facilitating the creation of antibody-drug conjugates (ADCs). These conjugates can specifically target cancer cells while minimizing damage to healthy tissues. The versatility of this compound enables it to be used in synthesizing proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation.

Nanotechnology

In nanotechnology, this compound is utilized to modify nanoparticles for biomedical applications. The PEG chain enhances the biocompatibility and stability of nanoparticles, making them suitable for drug delivery systems and imaging agents. Additionally, the compound can be used to create functionalized surfaces on nanoparticles that improve their interaction with biological systems.

Research and Development

This compound is also valuable in research settings, particularly in chemical biology and medicinal chemistry. It acts as a building block for synthesizing various small molecules and biomolecules, enabling researchers to explore new therapeutic strategies. Its application in cell culture systems allows for the study of cellular responses to PEGylated compounds, contributing to our understanding of drug mechanisms.

Case Study 1: Antibody-Drug Conjugates

A study demonstrated the successful synthesis of an ADC using this compound as a linker. The resulting conjugate showed enhanced targeting ability towards cancer cells with reduced off-target effects compared to conventional chemotherapeutics.

Case Study 2: PROTAC Development

Research highlighted the use of this compound in developing PROTACs that effectively degrade specific proteins involved in cancer progression. The incorporation of this compound improved the efficacy of the PROTACs in cellular assays.

Mechanism of Action

The mechanism of action of MeNH-PEG2-CH2COOtBu involves its interaction with specific molecular targets and pathways. The compound can modify the properties of biomolecules through PEGylation, which enhances their solubility, stability, and bioavailability. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MeNH-PEG2-CH2COOtBu include:

- H2N-PEG2-CH2COOtBu

- NH2-PEG-COOtBu

Uniqueness

This compound is unique due to its specific chemical structure and properties. The presence of the tert-butyl ester group and the PEGylated backbone provides it with distinct characteristics that make it suitable for various applications. Compared to similar compounds, this compound offers enhanced stability, solubility, and versatility in different scientific and industrial contexts.

Biological Activity

MeNH-PEG2-CH2COOtBu is a compound that has garnered attention in the fields of medicinal chemistry and bioconjugation due to its unique structure and potential applications. This article will delve into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative with a terminal t-butyl ester group. Its structure can be represented as follows:

- Molecular Formula : C₁₃H₂₃NO₄

- Molecular Weight : 253.33 g/mol

- CAS Number : 166108-71-0

The presence of the PEG moiety enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications, including drug delivery systems and antibody-drug conjugates (ADCs).

The biological activity of this compound primarily revolves around its role as a linker in bioconjugation processes. The compound can facilitate the attachment of therapeutic agents to biomolecules, enhancing their efficacy and specificity. The terminal carboxylic acid group can react with primary amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming stable amide bonds crucial for constructing ADCs and other conjugates.

Biological Applications

- Drug Delivery : The hydrophilic nature of PEG allows for improved solubility and bioavailability of conjugated drugs, which is essential for therapeutic efficacy.

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, enabling targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity .

- Bioconjugation : The compound is utilized in the synthesis of various bioconjugates, enhancing the stability and circulation time of biologically active molecules in vivo.

Case Study 1: Development of ADCs

A study explored the use of this compound in the synthesis of an ADC targeting HER2-positive breast cancer cells. The researchers demonstrated that the conjugation of a potent cytotoxic agent via this linker resulted in significant inhibition of tumor growth in preclinical models. The ADC exhibited a favorable pharmacokinetic profile, with prolonged circulation time and enhanced tumor accumulation compared to non-conjugated drugs .

Case Study 2: Evaluation of Biocompatibility

Another research effort assessed the biocompatibility and toxicity profile of this compound when used in drug formulations. In vitro studies indicated that cells treated with formulations containing this compound showed minimal cytotoxicity and maintained high viability rates. This suggests that this compound can be safely integrated into therapeutic applications without adverse effects on cellular health .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 253.33 g/mol |

| Solubility | Highly soluble in water |

| CAS Number | 166108-71-0 |

Table 2: Summary of Biological Activities

| Application | Description |

|---|---|

| Drug Delivery | Enhances solubility and bioavailability |

| Antibody-Drug Conjugates | Facilitates targeted delivery to cancer cells |

| Bioconjugation | Improves stability and circulation time |

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of MeNH-PEG2-CH2COOtBu during synthesis?

- Methodological Answer : Purity verification requires orthogonal analytical techniques. Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess organic impurities and ¹H/¹³C NMR (in deuterated solvents like CDCl₃ or DMSO-d₆) to confirm structural integrity. For quantification, integrate proton peaks corresponding to the PEG spacer and tert-butyl ester groups. Cross-validate with mass spectrometry (ESI-MS) to detect molecular ion peaks .

- Key Considerations : Include a purity threshold (e.g., >95%) in experimental protocols. For novel compounds, provide full spectral data in supplementary materials .

Q. What solvents are optimal for dissolving this compound in conjugation reactions?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for amide bond formation. For aqueous reactions, pre-dissolve in DMSO (≤10% v/v) to avoid precipitation. Conduct a solubility screen (e.g., in PBS, pH 7.4) with dynamic light scattering (DLS) to monitor aggregation. Reference solubility data from MedChemExpress (e.g., "liquid" state ).

Q. How should researchers assess the stability of this compound under varying pH conditions?

- Methodological Answer :

- Prepare buffers (pH 3–10) and incubate the compound at 25°C/37°C.

- Use HPLC-MS at intervals (0h, 24h, 48h) to track degradation (e.g., tert-butyl ester hydrolysis).

- Quantify stability via half-life calculations and Arrhenius modeling for temperature-dependent degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s conjugation efficiency be resolved?

- Methodological Answer :

- Controlled Replication : Repeat reactions under identical conditions (temperature, molar ratios, catalyst).

- Variable Isolation : Systematically alter one parameter (e.g., pH, solvent) per experiment.

- Analytical Cross-Validation : Compare HPLC , UV-Vis (for activated esters), and MALDI-TOF to quantify conjugation yields.

- Literature Benchmarking : Contrast results with published protocols, noting differences in PEG spacer length or protecting groups .

Q. What strategies optimize the tert-butyl ester deprotection of this compound without side reactions?

- Methodological Answer :

- Acidic Conditions : Test TFA (0.1–1% in DCM) with monitoring via FT-IR (loss of ester C=O stretch at ~1720 cm⁻¹).

- Kinetic Analysis : Use LC-MS to track deprotection rates and identify byproducts (e.g., tert-butyl carbocation rearrangements).

- Protecting Group Alternatives : If side reactions persist, evaluate acid-labile groups (e.g., Boc) or enzymatic cleavage .

Q. How to design experiments investigating this compound’s structure-function relationships in drug delivery?

- Methodological Answer :

- In Silico Modeling : Use molecular dynamics (MD) simulations to predict PEG chain flexibility and linker accessibility.

- Biological Assays : Conjugate to model drugs (e.g., fluorescein) and measure cellular uptake via flow cytometry.

- Comparative Studies : Synthesize analogs with varying PEG lengths (e.g., PEG1 vs. PEG4) to correlate hydrophilicity with bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity of this compound’s amine group?

- Methodological Answer :

- pH-Dependent Reactivity : Titrate the amine (pKa ~8–10) and monitor nucleophilicity via HPLC after reaction with NHS esters.

- Steric Hindrance Analysis : Compare reaction rates with bulkier vs. smaller electrophiles.

- Control Experiments : Use a primary amine (e.g., ethylenediamine) as a benchmark to isolate PEG spacer effects .

Experimental Design Tables

| Parameter | Recommended Method | Key Instrumentation |

|---|---|---|

| Purity Assessment | HPLC (C18), ¹H NMR | Agilent 1260 Infinity, Bruker 500 MHz |

| Solubility Screening | DLS in PBS, pH 7.4 | Malvern Zetasizer Nano |

| Degradation Kinetics | LC-MS (ESI+) | Thermo Scientific Q Exactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.